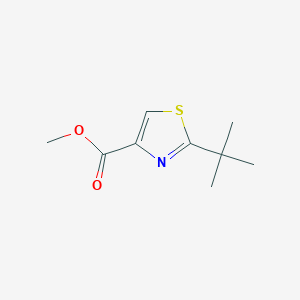

Methyl 2-(tert-butyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(tert-butyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a thiazole ring substituted with a tert-butyl group at the 2-position and a carboxylate ester group at the 4-position. Its unique structure makes it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tert-butyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-bromoesters with thiourea, followed by alkylation with tert-butyl halides. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with controlled reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tert-butyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazoles.

Scientific Research Applications

Methyl 2-(tert-butyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its role in developing new pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another thiazole derivative with a different substituent at the 2-position.

2-Aminothiazole: A simpler thiazole compound with an amino group at the 2-position.

Thiazole: The parent compound of the thiazole family.

Uniqueness: Methyl 2-(tert-butyl)thiazole-4-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This makes it distinct from other thiazole derivatives and valuable for specific applications where such properties are desired .

Biological Activity

Methyl 2-(tert-butyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13N1O2S and a molecular weight of approximately 215.27 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This unique configuration contributes significantly to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties . Thiazoles have been studied for their effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism likely involves interaction with microbial enzymes or receptors, disrupting essential biological processes.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 µg/mL |

| Other thiazole derivatives | Escherichia coli | < 15 µg/mL |

Anticancer Activity

This compound has also shown cytotoxic effects against various cancer cell lines. Studies suggest that compounds with similar thiazole structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on human tumor cell lines, results indicated significant cell viability reduction:

- Cell Lines Tested : HCT-116 (colon carcinoma), HT-29 (colorectal cancer), HepG2 (hepatocellular carcinoma).

- Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate to high cytotoxicity.

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity or receptor signaling pathways, leading to observed biological effects. For instance, it may act as an inhibitor of certain kinases or as a modulator of AMPA receptors, which are critical in neuronal signaling and implicated in various diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the thiazole ring. Variations at the C-2 or C-4 positions can significantly influence the compound's biological activity:

- Electron-Withdrawing Groups : Enhance cytotoxicity.

- Electron-Donating Groups : May reduce efficacy.

These findings underline the necessity for careful design in drug development to optimize both potency and selectivity.

Properties

IUPAC Name |

methyl 2-tert-butyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZUJDKYPMNODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.